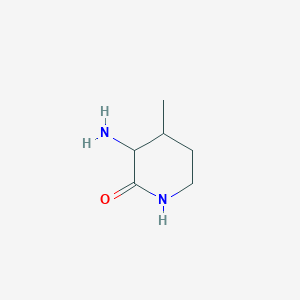

3-Amino-4-methylpiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-4-2-3-8-6(9)5(4)7/h4-5H,2-3,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQYUOIFZOBOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53611-43-1 | |

| Record name | 3-amino-4-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-methylpiperidin-2-one: A Predictive Analysis for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of the novel compound 3-Amino-4-methylpiperidin-2-one. In the absence of extensive empirical data, this document leverages predictive modeling and draws upon established principles of organic chemistry and medicinal chemistry to offer a robust theoretical framework for researchers, scientists, and drug development professionals. This guide outlines predicted physicochemical properties, proposes a viable synthetic pathway with detailed experimental protocols, and explores potential applications in drug discovery by drawing parallels with structurally analogous compounds. The insights presented herein aim to facilitate further investigation and unlock the therapeutic potential of this promising heterocyclic scaffold.

Introduction: The Significance of the 3-Aminopiperidin-2-one Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. The incorporation of an amino group at the 3-position of a piperidin-2-one core introduces a key pharmacophoric element and a chiral center, significantly expanding the potential for targeted biological interactions.

While the parent compound, 3-amino-2-piperidinone, has been investigated, the introduction of a methyl group at the 4-position, yielding this compound, presents a novel structure with potentially unique pharmacological properties. This guide serves as a foundational resource for the scientific community to embark on the exploration of this intriguing molecule.

Predicted Physicochemical and Spectroscopic Properties

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound, calculated using various computational models.[2][3][4][5]

| Property | Predicted Value | Computational Tool/Method |

| Molecular Formula | C₆H₁₂N₂O | - |

| Molecular Weight | 128.17 g/mol | - |

| logP | -0.9 | Molinspiration, OSIRIS Property Explorer |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | OSIRIS Property Explorer |

| Aqueous Solubility (logS) | -0.5 | ALOGPS |

| pKa (most basic) | 8.5 (predicted for the amino group) | ACD/Labs Percepta |

| pKa (most acidic) | 16.0 (predicted for the lactam N-H) | ACD/Labs Percepta |

| Hydrogen Bond Donors | 2 | Molinspiration |

| Hydrogen Bond Acceptors | 2 | Molinspiration |

| Rotatable Bonds | 0 | Molinspiration |

Expert Interpretation: The predicted low logP and good aqueous solubility suggest that this compound is a relatively polar molecule. This has implications for its pharmacokinetic profile, suggesting it may have good oral bioavailability but potentially limited ability to cross the blood-brain barrier without specific transporters. The predicted basicity of the amino group is typical for a primary amine adjacent to a stereocenter, while the lactam proton is weakly acidic.

Predicted Spectroscopic Data

Predicted spectroscopic data is crucial for the identification and characterization of a newly synthesized compound.

The predicted ¹H NMR spectrum provides a roadmap for structural verification. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the stereochemical arrangement of the substituents.[6][7][8][9]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 3.5 - 3.7 | Doublet of doublets | J = 4, 8 |

| H4 | 2.0 - 2.2 | Multiplet | - |

| H5 (axial) | 1.8 - 2.0 | Multiplet | - |

| H5 (equatorial) | 2.1 - 2.3 | Multiplet | - |

| H6 (axial) | 3.2 - 3.4 | Multiplet | - |

| H6 (equatorial) | 3.5 - 3.7 | Multiplet | - |

| CH₃ | 0.9 - 1.1 | Doublet | J = 7 |

| NH₂ | 1.5 - 2.5 | Broad singlet | - |

| NH (lactam) | 7.0 - 8.0 | Broad singlet | - |

The predicted ¹³C NMR spectrum complements the proton NMR data for unambiguous structural elucidation.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 170 - 175 |

| C3 | 50 - 55 |

| C4 | 35 - 40 |

| C5 | 25 - 30 |

| C6 | 40 - 45 |

| CH₃ | 15 - 20 |

The predicted mass spectrum will be essential for confirming the molecular weight and for fragmentation analysis to support the structural assignment.[10][11][12][13][14]

-

Predicted [M+H]⁺: 129.1022

-

Key Fragmentation Pathways:

-

Loss of NH₃ (ammonia) from the protonated molecule.

-

Cleavage of the C3-C4 bond, leading to fragments corresponding to the loss of the methyl-amino portion.

-

Ring-opening fragmentation pathways characteristic of piperidine derivatives.

-

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthetic route for this compound can be designed based on established methodologies for the synthesis of substituted piperidinones.[15][16][17][18][19][20][21][22][23] A retro-synthetic analysis suggests that a key intermediate would be a suitably protected amino acid derivative that can undergo cyclization.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the proposed synthesis. This protocol is a composite of established procedures and should be optimized for the specific target molecule.

Step 1: Synthesis of the α,β-Unsaturated Ester

-

Starting Material: A suitable protected β-amino acid ester (e.g., N-Boc-β-alanine ethyl ester).

-

Procedure: a. To a solution of the protected amino ester in a suitable solvent (e.g., dichloromethane), add a dehydrating agent (e.g., trifluoroacetic anhydride) at 0 °C. b. Slowly add a non-nucleophilic base (e.g., triethylamine) and allow the reaction to warm to room temperature. c. Monitor the reaction by TLC until completion. d. Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. f. Purify the crude product by column chromatography on silica gel to afford the α,β-unsaturated ester.

Step 2: Michael Addition

-

Reagents: The α,β-unsaturated ester and a methyl cuprate reagent (prepared from methyl lithium and copper(I) iodide).

-

Procedure: a. In a flame-dried flask under an inert atmosphere (e.g., argon), prepare the methyl cuprate reagent in a suitable solvent (e.g., diethyl ether or THF) at low temperature (-78 °C). b. Slowly add a solution of the α,β-unsaturated ester in the same solvent to the cuprate solution. c. Stir the reaction at low temperature for a specified time, monitoring by TLC. d. Quench the reaction with a saturated aqueous solution of ammonium chloride. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. g. Purify the Michael adduct by column chromatography.

Step 3: Deprotection and Cyclization

-

Reagents: The purified Michael adduct and a suitable acid for Boc deprotection (e.g., trifluoroacetic acid or HCl in dioxane).

-

Procedure: a. Dissolve the Michael adduct in a suitable solvent (e.g., dichloromethane). b. Add the deprotecting agent and stir at room temperature. c. Monitor the deprotection by TLC. d. Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate). e. The free amine will spontaneously cyclize to the lactam upon heating or prolonged stirring at room temperature. f. Extract the lactam with an organic solvent, dry, and concentrate. g. Purify the final product, this compound, by crystallization or column chromatography.

Potential Applications in Drug Development

The 3-aminopiperidin-2-one scaffold is a key component in several classes of biologically active molecules. By analogy, this compound is a promising candidate for investigation in several therapeutic areas.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV are an established class of oral anti-diabetic drugs.[24][25][26][27][28][29] The 3-aminopiperidine moiety is a well-established pharmacophore in many DPP-IV inhibitors, where the primary amine interacts with key residues in the enzyme's active site. The methyl group at the 4-position of this compound could provide additional interactions within the S2 pocket of the enzyme, potentially leading to enhanced potency and selectivity.

Caption: Hypothetical binding mode of this compound in the DPP-IV active site.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

CGRP is a neuropeptide implicated in the pathophysiology of migraine headaches.[30][31][32][33][34][35] Small molecule CGRP receptor antagonists have emerged as a new class of therapeutics for the acute and preventive treatment of migraine. Several potent CGRP antagonists feature a piperidinone core. The stereochemistry and substitution pattern of the piperidinone ring are crucial for high-affinity binding to the CGRP receptor. This compound could serve as a novel building block for the synthesis of CGRP receptor antagonists with improved pharmacokinetic properties.

Conclusion

While experimental data on this compound is currently limited, this in-depth technical guide provides a strong predictive foundation for its chemical properties and potential applications. The in silico analysis suggests a molecule with favorable physicochemical properties for drug development. The proposed synthetic route offers a clear and viable path to obtaining this novel compound for further investigation. The structural analogy to known DPP-IV inhibitors and CGRP receptor antagonists highlights its significant potential as a scaffold for the discovery of new therapeutics. It is our hope that this guide will stimulate further research into this promising and underexplored molecule.

References

-

OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

-

PSEforSPEED. (n.d.). Chemical Properties on Demand - Introducing. Retrieved from [Link]

-

PubMed. (2010). Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Retrieved from [Link]

-

PubMed. (2008). Calcitonin gene-related peptide (CGRP) receptor antagonists: investigations of a pyridinone template. Retrieved from [Link]

-

nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

PubMed. (2005). Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. Retrieved from [Link]

-

De Gruyter. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Retrieved from [Link]

-

MDPI. (2025). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

-

ochem.eu. (n.d.). Online Chemical Modeling Environment. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride.

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

nmrshiftdb. (2025). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

-

ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

Nature. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

International Journal of ChemTech Research. (2012). Synthesis and Biological Evaluation of some Substituted 4-Piperidones. Retrieved from [Link]

-

ResearchGate. (n.d.). General mass spectral fragmentation pattern for 21-30. Retrieved from [Link]

-

University of Birmingham. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

-

Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

-

Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

-

PubMed. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. Retrieved from [Link]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. Retrieved from [Link]

-

PubMed. (2016). Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Biologically important of piperidinedione derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

-

Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubMed. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Retrieved from [Link]

-

Drugs.com. (2023). CGRP Inhibitors & Antagonist Drugs List. Retrieved from [Link]

-

PMC. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Retrieved from [Link]

-

Frontiers. (2022). Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. Retrieved from [Link]

-

Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 3. On-line Software [vcclab.org]

- 4. acdlabs.com [acdlabs.com]

- 5. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. PROSPRE [prospre.ca]

- 8. selectscience.net [selectscience.net]

- 9. acdlabs.com [acdlabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sphinxsai.com [sphinxsai.com]

- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 19. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 20. scribd.com [scribd.com]

- 21. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. chemrevlett.com [chemrevlett.com]

- 24. oatext.com [oatext.com]

- 25. Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore [pubmed.ncbi.nlm.nih.gov]

- 26. Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. hrcak.srce.hr [hrcak.srce.hr]

- 28. mdpi.com [mdpi.com]

- 29. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Calcitonin gene-related peptide (CGRP) receptor antagonists: investigations of a pyridinone template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 33. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. CGRP Inhibitors & Antagonist Drugs List - Drugs.com [drugs.com]

- 35. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

3-Amino-4-methylpiperidin-2-one CAS number and identifiers

Topic: 3-Amino-4-methylpiperidin-2-one: Chemical Identity, Synthesis, and Applications Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary

This compound (CAS: 53611-43-1 ) is a functionalized

This guide provides a definitive technical analysis of the molecule, distinguishing it from its aromatic precursor (3-amino-4-methylpyridine) and detailing its synthesis, stereochemical handling, and applications in pharmaceutical development.[1]

Part 1: Chemical Identity & Identifiers

Precise identification is paramount, as this scaffold is often confused with its aromatic pyridine analog (a Nevirapine intermediate) or its non-methylated congener (Ornithine lactam).[1]

Core Identifiers

| Parameter | Technical Detail |

| IUPAC Name | This compound |

| Common Names | 3-Amino-4-methyl-2-piperidone; |

| CAS Registry Number | 53611-43-1 (Racemic/Generic) |

| Molecular Formula | |

| Molecular Weight | 128.17 g/mol |

| SMILES | CC1CCNC(=O)C1N |

| InChI Key | ZAQYUOIFZOBOKR-UHFFFAOYSA-N |

Stereochemical Variants

The biological activity of this scaffold is highly dependent on its stereochemistry.[1] The C3-amino and C4-methyl groups can exist in cis or trans configurations.[1]

| Isomer | Configuration | Utility |

| (3S, 4R) | Trans | Common pharmacophore in peptide mimetics.[1] |

| (3R, 4S) | Trans | Enantiomer of the above; often tested for selectivity.[1] |

| (3S, 4S) | Cis | Syn-isomer; sterically congested, specific for certain pockets.[1] |

| (3R, 4R) | Cis | Enantiomer of the above. |

Part 2: Synthetic Methodologies

The synthesis of this compound generally follows two primary strategies: Aromatic Reduction (Industrial) and De Novo Chiral Synthesis (Medicinal Chemistry).[1]

Strategy A: Catalytic Hydrogenation of Pyridine Precursors

This is the most cost-effective route for generating the racemic scaffold on a large scale.[1] It utilizes 3-amino-4-methylpyridine, a high-volume intermediate used in Nevirapine production.[1]

Protocol:

-

Starting Material: 3-Amino-4-methylpyridine (CAS 3430-27-1).[1]

-

Activation: Conversion to the pyridin-2-one (lactam) via oxidation or hydrolysis of a 2-halo intermediate.[1]

-

Reduction: High-pressure hydrogenation using Rhodium or Platinum catalysts on carbon.[1]

-

Conditions: 50-100 psi

, AcOH/MeOH solvent, 60°C. -

Outcome: Predominantly yields the cis-isomer due to catalyst facial selectivity, requiring epimerization if the trans-isomer is desired.[1]

-

Strategy B: Chiral Pool Synthesis (Michael Addition)

For high enantiopurity, a stepwise construction is preferred to establish the C3/C4 stereocenters sequentially.[1]

Protocol:

-

Michael Addition: Addition of nitromethane to an

-unsaturated ester (e.g., methyl crotonate) establishes the C4-methyl center.[1] -

Nitro-Mannich (Henry) Reaction: Reaction with a chiral auxiliary or subsequent resolution introduces the nitrogen at C3.[1]

-

Cyclization: Reduction of the nitro group to an amine triggers spontaneous lactamization with the ester to form the piperidinone ring.[1]

Visualization: Synthesis Workflow

Figure 1: Dual synthetic pathways for accessing the this compound scaffold.

Part 3: Applications in Drug Discovery

1. Constrained Peptide Mimetics

The this compound scaffold acts as a conformationally restricted analog of dipeptides .[1]

-

Mechanism: The lactam ring constrains the

(psi) and -

Application: It mimics the turn structure of proteins, stabilizing bioactive conformations in protease inhibitors (e.g., Thrombin or Elastase inhibitors).[1] The C4-methyl group mimics the side chain of Valine or Isoleucine, providing hydrophobic bulk for pocket filling.[1]

2. Kinase Inhibitor Scaffolds

While Tofacitinib utilizes a piperidine ring, the piperidinone (lactam) variant offers distinct hydrogen-bonding capabilities via the carbonyl oxygen (acceptor) and the amide nitrogen (donor).[1]

-

Target: Janus Kinases (JAK) and Bruton's Tyrosine Kinase (BTK).[1]

-

Utility: The rigid ring positions the exocyclic amine (at C3) to interact with the hinge region of the kinase ATP-binding site.[1]

3. Intermediate for Nevirapine Analogs

Although the aromatic pyridine is the direct precursor for Nevirapine (a non-nucleoside reverse transcriptase inhibitor), the saturated piperidinone is used to synthesize "reduced" analogs to study binding kinetics and solubility profiles during Lead Optimization.[1]

Part 4: Experimental Protocol (Purification)

Note: This protocol assumes the isolation of the crude hydrochloride salt following hydrogenation.

-

Dissolution: Dissolve crude reaction residue in minimal hot Ethanol (EtOH).

-

Crystallization: Add Ethyl Acetate (EtOAc) dropwise until turbidity is observed.

-

Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Filtration: Filter the white crystalline solid under vacuum.

-

Drying: Dry under high vacuum (0.1 mmHg) at 40°C to remove trace solvent.[1]

-

Validation: Verify purity via

-NMR (

References

-

PubChem. "this compound (Compound)."[1] National Library of Medicine.[1] Accessed 2026.[1][2] [Link][1]

-

Google Patents. "Substituted isoindolinones (US10844039B2)."[1][3] Mentions use of this compound as a starting material.[1][4][3][5][6][7][8]

-

MDPI. "Synthesis of 3-Amino-4-substituted Monocyclic

-Lactams."[1] Molecules, 2022.[1][9][10] (Contextual reference for lactam synthesis methodologies). [Link]

Sources

- 1. 1253793-02-0,hexahydro-1H-pyrrolizine-1,3-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US10844039B2 - Substituted isoindolinones - Google Patents [patents.google.com]

- 4. 34294-79-6|(S)-3-Aminopiperidin-2-one|BLD Pharm [bldpharm.com]

- 5. 406216-02-2|(R)-3-Aminopiperidin-2-one hydrochloride|BLD Pharm [bldpharm.com]

- 6. 2353-44-8|3-Aminopiperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 7. 136465-81-1|(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide|BLD Pharm [bldpharm.com]

- 8. 1290200-14-4|(2S)-2-Amino-3-methyl-N-((1-methylpiperidin-3-yl)methyl)butanamide|BLDpharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. Rh-Catalyzed Sequential Asymmetric Hydrogenations of 3-Amino-4-Chromones Via an Unusual Dynamic Kinetic Resolution Process - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 3-Amino-4-methylpiperidin-2-one

Executive Summary

3-Amino-4-methylpiperidin-2-one (CAS: 53611-43-1) is a functionalized

This guide details the physicochemical properties, synthetic pathways, analytical characterization, and strategic applications of this compound in modern drug development.

Physicochemical Profile

The molecule features two chiral centers at the C3 and C4 positions, giving rise to four potential stereoisomers: two cis pairs ((3R,4S) and (3S,4R)) and two trans pairs ((3R,4R) and (3S,4S)). The cis-diastereomer is often the kinetic product of catalytic hydrogenation routes.

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 3-Amino-4-methyl-2-piperidone |

| CAS Registry Number | 53611-43-1 |

| Molecular Formula | |

| Molecular Weight | 128.17 g/mol |

| Exact Mass | 128.0950 |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |

| pKa (Calculated) | ~7.8 (Amine), ~16.5 (Lactam NH) |

| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |

Synthetic Methodologies

The synthesis of this compound typically follows a reduction-cyclization strategy. The most robust industrial route involves the nitration of a pyridine precursor followed by catalytic hydrogenation, which simultaneously reduces the nitro group and saturates the pyridine ring.

Protocol A: Nitration-Hydrogenation Route (Self-Validating)

Rationale: This route utilizes commercially available 2-hydroxy-4-methylpyridine, avoiding expensive chiral auxiliaries in the initial steps.

-

Nitration:

-

Reagents: 2-Hydroxy-4-methylpyridine, Fuming

, -

Mechanism: Electrophilic aromatic substitution occurs at the C3 position (ortho to the hydroxyl/lactam oxygen and meta to the methyl), yielding 3-nitro-4-methylpyridin-2-one .

-

Validation: Monitor disappearance of starting material by TLC (MeOH/DCM 1:9). Product precipitates upon pouring onto ice.

-

-

Catalytic Hydrogenation (Global Reduction):

-

Reagents:

(50-100 psi), 10% Pd/C, Methanol/Acetic Acid. -

Process: The nitro group is reduced to an amine (

), and the pyridine ring is hydrogenated to the piperidinone. -

Stereocontrol: Heterogeneous hydrogenation typically favors cis addition, yielding predominantly the cis-3-amino-4-methyl isomer.

-

Purification: Filtration of catalyst and recrystallization (EtOH/EtOAc) or conversion to the HCl salt.

-

Visualization: Synthetic Workflow

Figure 1: Industrial synthetic pathway from hydroxypyridine precursor to the target lactam.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR and MS. The following data points serve as the standard acceptance criteria.

Nuclear Magnetic Resonance (NMR)[5]

-

NMR (400 MHz,

- 7.60 (br s, 1H, Lactam NH).

-

3.10 (d,

- 2.90–3.05 (m, 2H, H-6).

- 1.80–1.95 (m, 1H, H-4).

- 1.40–1.60 (m, 2H, H-5).

-

0.95 (d, 3H,

-

NMR:

-

Carbonyl peak at ~172 ppm.

-

Methine (C3) carrying amine at ~55 ppm.

-

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode).

-

Diagnostic Peak:

. -

Fragment: Loss of

(

Applications in Drug Discovery

The this compound scaffold is a versatile pharmacophore. Its utility stems from its ability to mimic the

Strategic Utility

-

Peptidomimetics: The lactam ring constrains the backbone

and -

Kinase Inhibitors: The lactam NH and carbonyl can form hydrogen bond pairs with the hinge region of kinases (e.g., JAK, CDK families).

-

Cereblon (CRBN) Ligands: While thalidomide uses a glutarimide ring, the piperidinone ring is a stable bioisostere used to create novel PROTAC linkers or molecular glues with altered metabolic stability.

Visualization: Structure-Activity Relationship (SAR) Logic

Figure 2: Medicinal chemistry design logic for the piperidinone scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200225, 3-Aminopiperidin-2-one (Analogous Core). Retrieved from [Link]

-

Google Patents (2020). US10844039B2 - Substituted isoindolinones.[5] (Demonstrates usage as intermediate). Retrieved from

Sources

- 1. 406216-02-2|(R)-3-Aminopiperidin-2-one hydrochloride|BLD Pharm [bldpharm.com]

- 2. 24666-56-6|3-Aminopiperidine-2,6-dione hydrochloride|BLD Pharm [bldpharm.com]

- 3. 34294-79-6|(S)-3-Aminopiperidin-2-one|BLD Pharm [bldpharm.com]

- 4. 1290200-14-4|(2S)-2-Amino-3-methyl-N-((1-methylpiperidin-3-yl)methyl)butanamide|BLDpharm [bldpharm.com]

- 5. US10844039B2 - Substituted isoindolinones - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-4-methylpiperidin-2-one in Organic Solvents

Prepared by: Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and final dosage form manufacturing. This guide provides a comprehensive framework for characterizing the solubility profile of 3-amino-4-methylpiperidin-2-one, a substituted cyclic amide (lactam). Due to the absence of extensive public data for this specific molecule, this document focuses on the foundational principles, experimental methodologies, and theoretical models required to generate and interpret its solubility. We present a detailed protocol for the gold-standard isothermal shake-flask method, discuss the application of Hansen Solubility Parameters for solvent selection, and outline thermodynamic models for data analysis. This guide is intended for researchers, chemists, and drug development professionals, providing the necessary tools to systematically determine and understand the solubility behavior of this and structurally similar compounds.

Part 1: Physicochemical Characterization and Theoretical Solubility Principles

Molecular Structure Analysis of this compound

Understanding the molecular structure is paramount to predicting solubility behavior. This compound is a chiral molecule possessing several key functional groups that dictate its interactions with various solvents:

-

Lactam (Cyclic Amide): The core structure is a piperidin-2-one ring, which contains a cyclic amide.[1] The amide group is polar and features a carbonyl oxygen (a hydrogen bond acceptor) and an N-H group (a hydrogen bond donor). This structure contributes to high polarity and the potential for strong intermolecular hydrogen bonding.[2]

-

Primary Amine (-NH₂): The amino group at the 3-position is a strong hydrogen bond donor and a moderate acceptor, significantly enhancing the molecule's polarity and its affinity for protic and polar solvents.

-

Methyl Group (-CH₃): The methyl group at the 4-position introduces a small region of non-polar, aliphatic character.

-

Overall Polarity: The combination of the lactam and primary amine makes the molecule predominantly polar. Its solubility will be highest in polar solvents, particularly those that can participate in hydrogen bonding. Conversely, it is expected to have very low solubility in non-polar, aprotic solvents like alkanes.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" provides a qualitative prediction of solubility.[3] To quantify this, the Hansen Solubility Parameters (HSP) offer a powerful framework.[4][5] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.[4]

A solvent and solute with similar HSP values are more likely to be miscible.[6][7] For this compound, high δp and δh values are expected due to its structure. Therefore, solvents with similarly high polar and hydrogen bonding parameters (e.g., alcohols, water, DMSO) are predicted to be effective solvents. This theoretical approach is invaluable for pre-screening and selecting a rational set of solvents for experimental determination, saving time and resources.[7][8]

Caption: Interplay of solute and solvent properties governing solubility.

Part 2: Experimental Determination of Equilibrium Solubility

The definitive method for determining the solubility of a crystalline compound is to measure its equilibrium solubility. The isothermal shake-flask method is the most reliable and widely used technique for this purpose.[9][10][11]

The Isothermal Shake-Flask Method

This method involves adding an excess of the solid compound to a chosen solvent and agitating the mixture at a constant temperature until equilibrium is reached.[9] At equilibrium, the solution is saturated, and the concentration of the dissolved solid represents its solubility.

Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precisely known volume of a selected organic solvent. An excess is confirmed by the visible presence of undissolved solid throughout the experiment.[11]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions). Agitate the samples for a sufficient duration to reach equilibrium. A typical duration is 24 to 72 hours. It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, the aliquot must be filtered (using a chemically compatible syringe filter, e.g., 0.22 µm PTFE) or centrifuged at high speed.[12]

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14][15] A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.[16]

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Part 3: Data Presentation and Thermodynamic Analysis

Data Summary

The experimentally determined solubility data should be compiled into a clear, comparative table. The data would be expressed in units such as mg/mL, molarity (mol/L), and mole fraction.

Table 1: Illustrative Solubility Data for this compound at 25 °C (Note: These are hypothetical values for illustrative purposes.)

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (x) |

| Protic | Methanol | 32.7 | > 200 (Miscible) | - | - |

| Ethanol | 24.5 | > 200 (Miscible) | - | - | |

| Isopropanol | 19.9 | 85.2 | 0.746 | 0.057 | |

| Water | 80.1 | 150.5 | 1.318 | 0.024 | |

| Aprotic Polar | DMSO | 46.7 | > 200 (Miscible) | - | - |

| Acetonitrile | 37.5 | 25.1 | 0.220 | 0.011 | |

| Ethyl Acetate | 6.0 | 5.8 | 0.051 | 0.005 | |

| Non-Polar | Toluene | 2.4 | < 0.1 | < 0.001 | < 0.0001 |

| Hexane | 1.9 | < 0.1 | < 0.001 | < 0.0001 |

Thermodynamic Modeling

The effect of temperature on solubility can be described by the van't Hoff equation.[17][18][19] By measuring solubility (S) at different temperatures (T), one can determine the thermodynamic properties of the dissolution process, such as the enthalpy of solution (ΔH°sol). A plot of ln(S) versus 1/T yields a straight line with a slope of -ΔH°sol/R, where R is the ideal gas constant.[20][21] This analysis reveals whether the dissolution is endothermic (solubility increases with temperature) or exothermic (solubility decreases with temperature).[17][18]

In pharmaceutical development, solvent mixtures (cosolvents) are often used. The Jouyban-Acree model is a semi-empirical model used to predict the solubility of a drug in cosolvent mixtures.[22][23][24] It provides a more accurate correlation than simpler log-linear models by accounting for non-ideal mixing behavior.[22][25] The model is invaluable for formulation development, allowing for the optimization of solvent mixture compositions to achieve a target solubility with a minimal number of experiments.[26]

Part 4: Interpretation and Application in Drug Development

A comprehensive solubility profile is not merely academic; it directly informs critical decisions in the pharmaceutical pipeline:

-

Process Chemistry: The choice of solvents for reaction, workup, and crystallization is dictated by the solubility of the API and its intermediates. High solubility is desired for reaction media, while a steep solubility curve with respect to temperature is ideal for efficient crystallization and purification.

-

Formulation Development: For liquid dosage forms, solvents with high solubilizing capacity are required. For solid dosage forms, understanding solubility in biorelevant media (simulated gastric and intestinal fluids) is crucial for predicting in vivo dissolution and absorption.[27][28]

-

Analytical Method Development: Knowledge of solubility is essential for preparing stock solutions and calibration standards for various analytical techniques, including HPLC and spectroscopy.[13]

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to determining and understanding the solubility profile of this compound in organic solvents. By combining theoretical predictions from molecular structure analysis and Hansen Solubility Parameters with robust experimental data from the isothermal shake-flask method, researchers can build a comprehensive and predictive model of the compound's behavior. The application of thermodynamic models further refines this understanding, enabling the optimization of processes from synthesis to formulation. This framework provides drug development professionals with the necessary tools to make informed, data-driven decisions, ultimately accelerating the path from discovery to a viable drug product.

References

- HPLC Method development: an overview. (2025). PharmaCores.

- Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research.

- Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. (2024). Scientific Reports.

- Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society.

- Kolekar, M. D., Jadhav, S. V., & Deshmukh, S. V. (2025). HPLC Method Development and Validation Process of Drug Analysis and Applications. International Journal of Advanced Research in Science, Communication and Technology.

- Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. (2019). SciSpace.

- Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.

- Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. PubMed.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Jouyban, A., Romero, S., Clark, B. J., & Bustamante, P. (2002). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. Chemical and Pharmaceutical Bulletin.

- Hansen solubility parameters to predict drug & container interactions. (n.d.). West Pharmaceutical Services.

- HPLC in Drug Development. (n.d.). GL Tec.

- Jouyban, A., Soltanpour, S., & Acree, W. E. (2008). Deviations of drug solubility in water-cosolvent mixtures from the Jouyban-Acree model--effect of solute structure. Pharmazie.

- Hansen Solubility Parameters (HSP). (n.d.). Adscientis.

- Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics.

- Bashimam, M. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry.

- Hansen, C. M. (n.d.). Hansen Solubility Parameters. hansensolubility.com.

- Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific.

- CHEMICAL EQUILIBRIUM: STUDY MATERIAL AND NUMERICAL PROBLEMS. (n.d.). Self-study materials for IIT-JEE, NEET, and other entrance exams.

- Stepanov, K. S., Turmanidze, G. N., & Sakharov, A. (2023). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. Drug development & registration.

- van 't Hoff equation – Knowledge and References. (n.d.). Taylor & Francis.

- Van't Hoff Equation. (n.d.). Chemistry documents.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications.

- Glomme, A., & März, J. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Solubility of 2-Piperidone. (n.d.). Solubility of Things.

- Cyclic Amides - Lactams. (n.d.). Organic Chemistry.

- Shake-Flask Aqueous Solubility Assay. (n.d.). Enamine.

- 4-Piperidone. (n.d.). PubChem.

- Temperature Dependence of Equilibrium Constants - the van 't Hoff Equation. (2021). Chemistry LibreTexts.

- Van 't Hoff equation. (n.d.). Wikipedia.

- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.

- 4-Piperidone. (n.d.). Wikipedia.

- USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com.

- Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (2015). ACS Central Science.

- Green solvents for the formation of amide linkages. (2021). Organic & Biomolecular Chemistry.

- Chemistry of Amides. (2023). OpenStax.

Sources

- 1. Cyclic Amides - Lactams [quimicaorganica.org]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. enamine.net [enamine.net]

- 13. HPLC Method development: an overview. [pharmacores.com]

- 14. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijarsct.co.in [ijarsct.co.in]

- 16. HPLC Methods for Pharmaceutical Research and Development | GL Tec [gl-tec.com]

- 17. mmccollege.ac.in [mmccollege.ac.in]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 22. frontierspartnerships.org [frontierspartnerships.org]

- 23. scispace.com [scispace.com]

- 24. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Deviations of drug solubility in water-cosolvent mixtures from the Jouyban-Acree model--effect of solute structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The 3-Amino-4-methylpiperidin-2-one Scaffold: A Master Key for Constrained Peptidomimetics

The following technical guide details the therapeutic utility, molecular architecture, and synthetic application of the 3-Amino-4-methylpiperidin-2-one scaffold.

Technical Whitepaper | Medicinal Chemistry & Drug Design [1]

Executive Summary

The This compound moiety represents a critical class of chiral, constrained amino acid mimetics .[1] Structurally defined as a

Its primary therapeutic value lies in Protein-Protein Interaction (PPI) inhibition , specifically in the disruption of the MDM2-p53 complex for oncology applications, and as a core building block for DPP-4 inhibitors in metabolic disease.[1] This guide analyzes the structural causality of its potency, details the synthesis of key derivatives, and maps the signaling pathways it modulates.[1]

Molecular Architecture & Pharmacophoric Logic[1]

Structural Constraints and Chirality

The this compound scaffold is not merely a linker; it is a conformational lock .[1]

-

-Lactam Ring: Constrains the backbone geometry, reducing the entropic penalty of binding to a target receptor.[1] It mimics the

-

C4-Methyl Group: This is the critical differentiator.[1] The methyl group introduces chirality (typically the (3S, 4R) or (3R, 4S) configuration) and steric bulk.[1] This bulk forces the piperidinone ring into a specific puckered conformation (e.g., half-chair or boat), directing the C3-amino group into a precise vector for interaction.[1]

Peptidomimetic Homology

This scaffold acts as a cyclic analog of Leucine or Valine , depending on the specific binding pocket requirements.[1]

-

Linear Counterpart: Dipeptide sequences (e.g., Ala-Leu).[1]

-

Cyclic Advantage: High metabolic stability against proteases and enhanced oral bioavailability due to reduced hydrogen bond donor count (internal H-bond satisfaction).[1]

Therapeutic Domains

Oncology: MDM2-p53 Interaction Inhibitors

The most prominent application of this compound derivatives is in the development of MDM2 inhibitors .[1]

-

Mechanism: MDM2 (Mouse double minute 2 homolog) is an E3 ubiquitin ligase that negatively regulates p53.[1] Overexpression of MDM2 leads to the degradation of p53, preventing tumor suppression.[1]

-

Role of the Scaffold: The piperidinone ring fits into the hydrophobic cleft of MDM2 (specifically the Trp23 pocket).[1] The C4-methyl group provides the necessary hydrophobic contact, while the lactam carbonyl engages in hydrogen bonding with the backbone of the MDM2 protein.[1]

-

Case Study (Vertex Pharmaceuticals): Derivatives of this scaffold, such as substituted isoindolinones linked to the piperidinone core, have demonstrated potent inhibition of the MDM2-p53 interaction, leading to the restoration of p53 activity and apoptosis in cancer cells [1].[1]

Metabolic Disease: DPP-4 Inhibition

While 3-aminopiperidine (without methyl) is the core of drugs like Alogliptin and Linagliptin , the 4-methyl variant offers a route to next-generation DPP-4 inhibitors with altered selectivity profiles.[1]

-

Mechanism: Inhibition of Dipeptidyl peptidase-4 (DPP-4) prolongs the half-life of incretin hormones (GLP-1), improving insulin secretion.[1]

-

Scaffold Utility: The amino group at C3 binds to the catalytic triad of the enzyme, while the lactam ring occupies the S2 hydrophobic pocket.[1]

Experimental Protocol: Synthesis of Isoindolinone Derivatives

Objective: To synthesize a therapeutic derivative by coupling the this compound scaffold to a substituted benzoate core (MDM2 inhibitor precursor).[1]

Reagents:

-

Coupling Partner: 3-bromo-2-(bromomethyl)-5-fluorobenzoate[1]

-

Base: N,N-Diisopropylethylamine (DIPEA)[1]

-

Solvent: Dimethylformamide (DMF)[1]

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (

), dissolve This compound (76 mg, 0.59 mmol) in anhydrous DMF (4 mL). -

Activation: Cool the solution to 0°C using an ice bath. Add DIPEA (159 mg, 1.24 mmol) dropwise to neutralize the HCl salt (if used) and activate the amine.[1]

-

Coupling: Slowly add 3-bromo-2-(bromomethyl)-5-fluorobenzoate (160 mg, 0.494 mmol). Note: The dropwise addition prevents localized high concentrations that could lead to bis-alkylation.[1]

-

Reaction: Remove the ice bath and heat the mixture to 50°C . Stir for 12–16 hours (overnight).[1] Monitor reaction progress via LC-MS (Target Mass: Expected M+H of adduct).

-

Workup: Concentrate the mixture under reduced pressure to remove DMF.

-

Purification: Redissolve the residue in a minimal amount of Dichloromethane (DCM). Purify via flash column chromatography using a gradient of 0% to 5% Methanol in DCM .

-

Validation: Verify structure via 1H NMR (diagnostic peaks: lactam NH, piperidine ring protons) and HRMS .

Data Summary Table: Typical Reaction Metrics

| Parameter | Value | Notes |

| Stoichiometry | 1.2 : 1.0 | Excess amine ensures complete consumption of the benzoate.[1] |

| Temperature | 50°C | Optimal for alkylation without thermal degradation.[1] |

| Yield | 65–80% | Dependent on the purity of the starting lactam.[1] |

| Purity | >95% | Required for biological assay testing.[1] |

Visualization: p53-MDM2 Signaling & Inhibition

The following diagram illustrates the pathway logic.[1] The this compound derivative acts as a competitive inhibitor, blocking MDM2 and preventing p53 ubiquitination.[1]

Caption: Mechanism of Action. The piperidinone derivative (Yellow) competitively binds MDM2, breaking the negative feedback loop and restoring p53-mediated apoptosis.[1]

Visualization: Synthesis Workflow

Logical flow of the experimental protocol described in Section 4.

Caption: Synthetic pathway for coupling the piperidinone scaffold to an isoindolinone core.

References

-

Vertex Pharmaceuticals Inc. (2020).[1] Substituted Isoindolinones. US Patent US10844039B2.[1] Retrieved from

-

Sigma-Aldrich. (n.d.).[1] 3-Amino-2-piperidinone Product Page. Retrieved from [1]

-

BLD Pharm. (n.d.).[1][3] this compound Product Details. Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5200225, 3-Aminopiperidin-2-one. Retrieved from [1]

Sources

An In-Depth Technical Guide to the Synthetic Routes of 3-Amino-4-methylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Amino-4-methylpiperidin-2-one Scaffold

The this compound core, a substituted δ-lactam, represents a privileged scaffold in medicinal chemistry. The piperidine ring is a ubiquitous structural motif in numerous natural products and pharmaceuticals, valued for its conformational properties and ability to interact with biological targets.[1][2] The presence of both an amino group and a methyl group on the piperidin-2-one ring, particularly with defined stereochemistry at the C3 and C4 positions, offers a three-dimensional architecture ripe for the development of highly specific and potent therapeutic agents. This guide provides a comprehensive review of potential synthetic strategies to access this valuable building block, offering insights into the causal relationships behind experimental choices and detailed, actionable protocols derived from established methodologies for analogous structures.

PART 1: Navigating the Synthetic Landscape: Key Challenges and Strategic Approaches

The synthesis of this compound presents a significant stereochemical challenge due to the presence of two adjacent chiral centers at the C3 and C4 positions. A successful synthesis must therefore address the diastereoselective and, ideally, enantioselective formation of this 3,4-disubstituted pattern. This guide will explore several plausible synthetic blueprints, categorized by their core strategic approach.

PART 2: Proposed Synthetic Routes and Methodologies

While a definitive, step-by-step synthesis for this compound is not extensively documented in publicly available literature, this section outlines highly plausible and scientifically grounded synthetic routes. These strategies are constructed by integrating and adapting established methodologies for the synthesis of structurally related piperidinones and substituted lactams.

Route 1: Stereoselective Alkylation followed by Amination

This strategy focuses on first establishing the C4-methyl stereocenter on a piperidin-2-one scaffold, followed by the introduction of the C3-amino group. This approach leverages the well-established chemistry of lactam enolates.

Conceptual Workflow:

Caption: Route 1: Sequential Alkylation and Amination.

Scientific Rationale and Experimental Insights:

The cornerstone of this route is the diastereoselective alkylation of a lactam enolate, guided by a chiral auxiliary. The work of Wang et al. on the asymmetric synthesis of N-protected 3-methylpiperidin-2-one provides a strong foundation for this step.[3] By employing a chiral auxiliary such as (R)-phenylglycinol, it is possible to direct the methylation to a specific face of the enolate, thereby establishing the desired stereochemistry at the C4 position.[3]

Following the stereocontrolled methylation, the subsequent challenge is the introduction of the amino group at the C3 position. Direct α-amination of lactams has been reported and can be achieved through the reaction of the lactam enolate with an electrophilic nitrogen source.[4] A potential method involves the use of vinyl azides in a (3+2) cycloaddition-rearrangement cascade to furnish the α-amino lactam.[4] Alternatively, electrophilic amination of the lactam enolate using reagents like O-mesitylenesulfonylhydroxylamine could be explored.[5][6]

Experimental Protocol (Proposed):

Step 1: Synthesis of N-((R)-2-hydroxy-1-phenylethyl)piperidin-2-one

-

To a solution of δ-valerolactam (1.0 eq) in toluene, add D-phenylglycinol (1.1 eq).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-substituted piperidin-2-one.

Step 2: Diastereoselective Methylation

-

Dissolve the N-substituted piperidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add s-BuLi (2.5 eq) and stir for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Purify the product by flash chromatography to isolate the desired diastereomer of N-((R)-2-hydroxy-1-phenylethyl)-4-methylpiperidin-2-one.

Step 3: α-Azidation and Reduction

-

Dissolve the methylated lactam (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add a strong base such as LDA or KHMDS (1.1 eq) to form the enolate.

-

Add a suitable electrophilic azide source, such as trisyl azide (1.2 eq), and stir for several hours.

-

Quench the reaction and isolate the crude α-azido lactam.

-

Reduce the azide to the corresponding amine using a standard procedure, such as catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction (PPh₃, H₂O).

Step 4: Deprotection

-

Cleavage of the chiral auxiliary can be achieved under various conditions, such as dissolving metal reduction (e.g., Na/NH₃) or catalytic transfer hydrogenolysis.

-

Purify the final product, this compound, by chromatography or recrystallization.

Route 2: Ring-Closing Metathesis (RCM) of a Diene Precursor

This approach constructs the piperidin-2-one ring from an acyclic precursor containing both the amino and methyl functionalities. Ring-closing metathesis is a powerful tool for the formation of cyclic structures.

Conceptual Workflow:

Caption: Route 2: Ring-Closing Metathesis Approach.

Scientific Rationale and Experimental Insights:

This route would begin with a chiral α-amino acid derivative to set the stereochemistry at the C3 position. The synthesis of 3-amino substituted piperidines from L-glutamic acid demonstrates the utility of chiral pool starting materials.[1][3] The key intermediate would be a diene precursor containing the necessary atoms for the piperidin-2-one ring. The stereocenter at the C4 position could be introduced via a stereoselective conjugate addition of a methyl group to an α,β-unsaturated ester intermediate. The subsequent ring-closing metathesis, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), would form the unsaturated lactam. Finally, reduction of the double bond would yield the target molecule.

Experimental Protocol (Proposed):

Step 1: Synthesis of the Diene Precursor

-

Start with a protected β-amino ester, for example, derived from a suitable chiral amino acid.

-

Introduce an allyl group onto the nitrogen atom via standard alkylation procedures.

-

Perform a stereoselective conjugate addition of a methyl group to an appropriate α,β-unsaturated ester precursor to introduce the C4 stereocenter.

-

Introduce a terminal alkene at the appropriate position of the ester chain.

Step 2: Ring-Closing Metathesis

-

Dissolve the diene precursor in an appropriate solvent such as dichloromethane or toluene.

-

Add a Grubbs' catalyst (1st or 2nd generation, 1-5 mol%).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, quench the reaction and purify the resulting unsaturated lactam by column chromatography.

Step 3: Reduction and Deprotection

-

Reduce the double bond of the unsaturated lactam via catalytic hydrogenation (H₂, Pd/C or PtO₂).

-

Remove the protecting groups from the nitrogen and amino functionalities under appropriate conditions to yield this compound.

Route 3: Synthesis from a Chiral Azido Ester Precursor

This strategy involves the synthesis of a linear azido ester which, upon reduction and spontaneous cyclization, forms the desired lactam. This approach offers good control over the C3 stereocenter if a chiral starting material is used.

Conceptual Workflow:

Caption: Route 3: Azido Ester Cyclization Pathway.

Scientific Rationale and Experimental Insights:

This route is based on the facile synthesis of 3-substituted pyrrolidin-2-ones and piperidin-2-ones from esters reported by Brunotte et al.[7] The key steps are the α-alkylation of a suitable ester with an azidoalkyl electrophile, followed by reduction of the azide and subsequent intramolecular cyclization. To achieve the desired 3-amino-4-methyl substitution pattern, one could start with an ester already containing the methyl group at the appropriate position and then perform the alkylation with an azidoethyl triflate. The stereochemistry at the C4 position could be controlled by using a chiral ester.

Experimental Protocol (Proposed):

Step 1: Synthesis of the Azido Ester

-

Start with a chiral ester such as methyl (R)-3-methylpentanoate.

-

Generate the enolate of the ester using a strong base like LDA at low temperature (-78 °C).

-

Alkylate the enolate with 2-azidoethyl trifluoromethanesulfonate.[7]

-

Purify the resulting azido ester by column chromatography.

Step 2: Reductive Cyclization

-

Reduce the azido group to an amine. A continuous flow hydrogenation using H-Cube® with a Pd/C catalyst has been shown to be effective for this transformation.[7] Alternatively, a batch hydrogenation can be performed.

-

The resulting amino ester is expected to undergo spontaneous intramolecular cyclization upon heating to form the this compound.

-

Purify the final product by chromatography or crystallization.

PART 3: Data Presentation and Characterization

As of the last update, detailed, publicly available spectroscopic data for this compound is scarce. However, based on the proposed structures and data for similar compounds, the following characterization would be expected:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons, a doublet for the C4-methyl group, and signals for the C3 and C4 protons, with coupling constants indicative of their relative stereochemistry (cis or trans). Broad signals for the N-H protons of the lactam and the amino group. |

| ¹³C NMR | A signal for the lactam carbonyl carbon (~170-175 ppm), and distinct signals for the five carbon atoms of the piperidinone ring, including the methyl carbon. |

| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₆H₁₂N₂O (Calculated: 128.09496). |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine and amide, and a strong C=O stretching band for the lactam carbonyl. |

Conclusion and Future Outlook

The synthesis of stereochemically defined this compound is a challenging yet achievable goal for the synthetic chemist. The routes outlined in this guide, based on established and robust methodologies, provide a strategic framework for accessing this important scaffold. The choice of a specific route will depend on the availability of starting materials, the desired stereochemical outcome, and the scalability of the process. Future research in this area will likely focus on the development of more direct and highly enantioselective methods, potentially involving catalytic asymmetric reactions, to further streamline the synthesis of this and related valuable building blocks for drug discovery.

References

-

Direct α-Amination of Amides and Lactams Enabled by the (3+2) Vinyl Azide-Enolate Cycloaddition Manifold. ChemRxiv. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkat USA. [Link]

- Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.

-

Studies in .beta.-lactams. 5. Enolate amination with O-mesitylenesulfonylhydroxylamine. The Journal of Organic Chemistry. [Link]

-

Electrophilic Amination of Carbanions, Enolates, and Their Surrogates. Semantic Scholar. [Link]

-

A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]

-

Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. [Link]

Sources

Methodological & Application

Application Note: Reductive Amination of 3-Amino-4-methylpiperidin-2-one for the Synthesis of Novel N-Substituted Derivatives

Introduction: The Significance of the Piperidinone Scaffold

The piperidine ring is a cornerstone structural motif in medicinal chemistry, appearing in a multitude of pharmaceutical agents due to its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[1] Its saturated, heterocyclic structure provides a versatile scaffold that can be functionalized to modulate properties such as solubility, receptor binding affinity, and oral bioavailability.[2] Within this class, chiral lactams like 3-Amino-4-methylpiperidin-2-one serve as exceptionally valuable building blocks. The presence of a primary amine, a lactam, and a chiral center offers multiple points for stereocontrolled diversification, enabling the exploration of vast chemical space in drug discovery programs.

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reductive amination of this compound. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols, discuss the rationale behind reagent selection, and outline methods for product characterization and troubleshooting.

The Mechanism of Reductive Amination: A Two-Stage Transformation

Reductive amination is a robust and highly efficient method for forming carbon-nitrogen bonds.[3] The overall transformation converts a carbonyl group and an amine into a more substituted amine via an imine or iminium ion intermediate.[4] The reaction can be performed as a one-pot synthesis where imine formation and reduction occur concurrently, or as a stepwise procedure.[5]

The process unfolds in two primary stages under neutral to mildly acidic conditions:[4][6]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (this compound) on the electrophilic carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.[4] Catalyzed by a weak acid, the hemiaminal undergoes dehydration, losing a molecule of water to form a C=N double bond, yielding a transient imine. In the presence of acid, this imine is protonated to form a more electrophilic iminium ion.[7]

-

Hydride Reduction: A selective reducing agent, typically a hydride donor, is introduced. This agent preferentially reduces the polar C=N bond of the iminium ion (or imine) to a C-N single bond, yielding the final secondary amine product.[8][9] The choice of reducing agent is critical to avoid the unwanted reduction of the starting carbonyl compound.[10]

Reagent Selection and Experimental Design: A Scientist's Rationale

The success of a reductive amination hinges on the judicious selection of reagents and conditions. Each component plays a critical role in steering the reaction towards high yield and purity.

Reducing Agents: The Heart of the Reaction

The choice of reducing agent is paramount. The ideal reagent must selectively reduce the iminium ion intermediate much faster than the starting aldehyde or ketone.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most applications. Its attenuated reactivity, a result of the electron-withdrawing and sterically bulky acetate groups, makes it exceptionally mild and selective.[11] It is highly effective for one-pot procedures because it tolerates the mildly acidic conditions required for imine formation and does not readily reduce aldehydes or ketones.[11] Its use often leads to cleaner reactions and higher yields compared to other borohydrides.[10] Furthermore, it is less toxic than cyanoborohydride-based reagents.

-

Sodium Cyanoborohydride (NaBH₃CN): A classic and effective reagent, NaBH₃CN is also selective for imines in mildly acidic media (pH ~4-5).[6] However, its high toxicity and the potential to generate hydrogen cyanide gas upon acidification necessitate careful handling and quenching procedures.

-

Sodium Borohydride (NaBH₄): As a more powerful reducing agent, NaBH₄ can reduce both the imine and the parent carbonyl.[4][6] To be used effectively, the reaction must be performed in a stepwise manner where the imine is allowed to form completely before the NaBH₄ is added, often at a reduced temperature to control reactivity.[12]

-

Catalytic Hydrogenation (H₂/Catalyst): Considered an environmentally friendly or "green" chemistry approach, catalytic hydrogenation (e.g., H₂ over Pd/C) can be highly effective.[13] However, it may require specialized high-pressure equipment and can sometimes be incompatible with other reducible functional groups in the substrate (e.g., alkenes, alkynes, or nitro groups).

Solvents and Additives

-

Solvents: The choice of solvent is largely dictated by the reducing agent.

-

For NaBH(OAc)₃ , aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred as the reagent is sensitive to water.[11][12][14]

-

For NaBH₃CN and NaBH₄ , protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used as they facilitate imine formation.[10][12]

-

-

Acid Catalysis: The addition of a catalytic amount of a weak acid, typically glacial acetic acid (AcOH), is often beneficial, particularly when reacting with less electrophilic ketones.[11] The acid accelerates both the formation of the hemiaminal and its subsequent dehydration to the iminium ion.[10]

Detailed Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Sodium triacetoxyborohydride can react with water to release hydrogen gas; handle with care.

Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)

This one-pot protocol is highly reliable for a wide range of aldehydes and ketones.

Materials & Reagents:

-

This compound (1.0 eq)

-

Aldehyde or Ketone (1.1 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Glacial Acetic Acid (AcOH) (optional, 0.1-1.0 eq for ketones)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the selected aldehyde or ketone (1.1 eq).

-

Add anhydrous DCE or DCM to achieve a concentration of approximately 0.1-0.2 M.

-

For ketones or less reactive aldehydes: Add glacial acetic acid (0.1-1.0 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture in portions over 10-15 minutes. Note: A slight exotherm may be observed.

-

Allow the reaction to stir at room temperature for 3 to 24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted product.

Protocol 2: Alternative Method Using Sodium Borohydride

This two-step, one-pot method is a viable alternative if STAB is unavailable.

Materials & Reagents:

-

This compound (1.0 eq)

-

Aldehyde (1.1 eq)

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Deionized Water

-

Brine

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in methanol to a concentration of 0.2-0.4 M.

-

Stir the solution at room temperature for 1-2 hours to ensure complete formation of the imine intermediate.[10] Monitor by TLC.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Add water and extract the aqueous layer with EtOAc or DCM (3x).

-